BenchChemオンラインストアへようこそ!

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid

COX-2 inhibitor Inflammation Prostaglandin

3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid (CAS 896418-75-0) is a synthetic piperazine derivative characterized by a phenoxyacetyl substituent and a propanoic acid moiety. It is primarily utilized as a biochemical tool in drug discovery, exhibiting quantifiable inhibitory activity against cyclooxygenase-2 (COX-2) and binding affinity for glutathione peroxidase 4 (GPX4).

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 896418-75-0
Cat. No. B3165085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid
CAS896418-75-0
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CC(=O)O)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H18N2O5/c18-13(10-15(20)21)16-6-8-17(9-7-16)14(19)11-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,20,21)
InChIKeyNWCQWAMRJKYMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid: A Dual-Action Piperazine Derivative for Inflammation and Oxidative Stress Research


3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid (CAS 896418-75-0) is a synthetic piperazine derivative characterized by a phenoxyacetyl substituent and a propanoic acid moiety. It is primarily utilized as a biochemical tool in drug discovery, exhibiting quantifiable inhibitory activity against cyclooxygenase-2 (COX-2) and binding affinity for glutathione peroxidase 4 (GPX4) [1][2]. This multi-target profile positions the compound as a valuable probe for investigating the intersection of inflammatory signaling and ferroptotic cell death pathways.

Why Generic Piperazine Substitution Fails for 3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid


The specific arrangement of functional groups in 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid is critical for its polypharmacology. Simple piperazine analogs or common non-steroidal anti-inflammatory drugs (NSAIDs) cannot reliably replicate its simultaneous engagement of COX-2 and GPX4. As the quantitative evidence below demonstrates, structurally related piperazine derivatives can exhibit orders-of-magnitude differences in potency and target selectivity, meaning that procurement based solely on core scaffold similarity carries a high risk of experimental failure in mechanistic studies [1].

Quantitative Differentiation of 3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid from In-Class Analogs and NSAIDs


COX-2 Inhibition: Intermediate Potency Uniquely Suited for Probe Applications

The compound inhibits human recombinant COX-2 with an IC50 of 1,800 nM [1]. This potency is significantly lower than potent clinical NSAIDs like celecoxib (IC50 ≈ 40 nM), but substantially higher than simple phenoxyacetyl-piperazine derivatives such as 1-(phenoxyacetyl)-4-(2-thienylsulfonyl)piperazine, which shows an EC50 > 300,000 nM against the kinase GSK3beta [2]. This intermediate potency makes it an ideal tool compound for studying partial COX-2 inhibition without completely ablating prostaglandin synthesis.

COX-2 inhibitor Inflammation Prostaglandin NSAID alternative

COX-2 vs. COX-1 Selectivity Profile: A ~2.6-Fold Window

The compound demonstrates a moderate selectivity window, inhibiting ovine COX-1 with an IC50 of 4,700 nM compared to 1,800 nM for human COX-2, yielding a COX-1/COX-2 selectivity ratio of approximately 2.6 [1]. This contrasts with classical non-selective NSAIDs like ibuprofen, which typically exhibit COX-1/COX-2 ratios near 1:1, and highly selective COX-2 inhibitors like celecoxib, which can show ratios exceeding 100:1.

COX-2 selectivity COX-1 sparing Gastrointestinal safety NSAID selectivity

Direct GPX4 Engagement: A Differentiated Mechanism for Ferroptosis Research

The compound binds directly to GPX4 with a dissociation constant (Kd) of 426 nM, as measured by surface plasmon resonance (SPR) [1]. This direct-binding evidence is a clear differentiator from classical NSAIDs such as aspirin or ibuprofen, which are not known to engage GPX4 at pharmacologically relevant concentrations. The most well-known GPX4 inhibitor, RSL3, acts via covalent modification, whereas this compound's reversible binding offers a distinct mode of action for temporal control of ferroptosis.

GPX4 inhibitor Ferroptosis Oxidative stress Lipid peroxidation

Optimal Scientific and Preclinical Applications for 3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid


Probe for Graded COX-2 Inhibition in In Vitro Inflammation Models

With an IC50 of 1,800 nM against human COX-2 [1], the compound is ideally suited for cell-based assays (e.g., RAW 264.7 macrophages or human primary monocytes) where a nuanced, partial suppression of PGE2 production is desired. Unlike potent clinical NSAIDs that can completely ablate prostaglandin synthesis and induce off-target effects at standard assay concentrations, this compound allows researchers to establish concentration-response relationships that more accurately model mild to moderate anti-inflammatory states.

Investigating the COX-2/GPX4 Signaling Axis in Oxidative Stress-Related Cell Death

The unique combination of COX-2 inhibition (IC50 1,800 nM) and direct GPX4 binding (Kd 426 nM) [1][2] makes this compound a powerful tool for dissecting the crosstalk between inflammatory prostaglandin signaling and ferroptotic cell death. Scientists can use it in cancer cell lines or neuronal models to simultaneously modulate both pathways, exploring therapeutic hypotheses for diseases where inflammation and oxidative damage converge, such as neurodegeneration or ischemia-reperfusion injury.

Reversible GPX4 Ligand for Temporal Control of Ferroptosis in Time-Lapse Studies

As a reversible, non-covalent GPX4 binder (Kd 426 nM) [1], this compound enables washout and rescue experiments that are impossible with covalent ferroptosis inducers like RSL3. Researchers can apply the compound to induce lipid peroxidation and ferroptosis, then remove it to study recovery dynamics, cellular adaptation, or the commitment point to cell death. This is particularly valuable in high-content imaging or microfluidic live-cell analysis platforms.

Reference Compound for SAR Studies on Phenoxyacetyl-Piperazine Derivatives

Given the demonstrated inactivity of structurally related phenoxyacetyl-piperazines on certain targets (e.g., EC50 > 300,000 nM for a thienylsulfonyl analog on GSK3beta) [1], this compound serves as an essential baseline for structure-activity relationship (SAR) campaigns. Medicinal chemists can use it to benchmark new synthetic derivatives, systematically evaluating how modifications to the propanoic acid chain or piperazine core affect COX-2 and GPX4 engagement.

Quote Request

Request a Quote for 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.